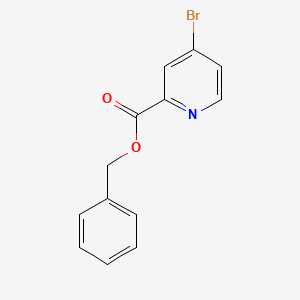

Benzyl 4-bromopyridine-2-carboxylate

Vue d'ensemble

Description

Benzyl 4-bromopyridine-2-carboxylate is a useful research compound. Its molecular formula is C13H10BrNO2 and its molecular weight is 292.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Building Blocks for Pharmaceuticals and Agrochemicals

A study by Verdelet et al. (2011) developed a practical and rapid preparation method for 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters. These compounds are highly functionalizable pyridines and can be used as common building blocks for the preparation of several biologically active compounds or agrochemical products (Verdelet et al., 2011).

Synthesis of Bromophenol Derivatives

Bayrak et al. (2019) synthesized known benzyl bromides with Br from vanillin and tested them against important enzymes like acetylcholinesterase and butyrylcholinesterase enzymes, carbonic anhydrase I, and II isoenzymes. These bromophenol derivatives showed potential for enzyme inhibition (Bayrak et al., 2019).

Film-Forming Electrolyte Additives for Lithium-Ion Batteries

Korepp et al. (2007) studied the electrochemical properties of benzyl isocyanate compounds, including 4-bromobenzyl isocyanate, as polymerizable electrolyte additives for overcharge protection of lithium-ion batteries. These additives can form an overcharge-inhibiting film on the cathode surface (Korepp et al., 2007).

Synthesis of Oligopyridines for Chemical Applications

Bedel et al. (2002) reported the synthesis of oligopyridines possessing a carboxylate and at least one bromomethyl group, highlighting the versatility of these compounds in various chemical applications (Bedel et al., 2002).

Chemical Synthesis and Biological Activities

Several studies focused on the chemical synthesis of benzyl 4-bromopicolinate derivatives and their biological activities. For example, studies on the synthesis of 4-bromo-1,2-dihydroisoquinolines, benzolactams, and various morpholinium salts have expanded the understanding of these compounds' chemical properties and potential biological applications (He et al., 2016), (Orito et al., 2000), (Pernak et al., 2011).

Mécanisme D'action

Target of Action

Benzyl 4-bromopicolinate, also known as Benzyl 4-bromopyridine-2-carboxylate, is a compound that primarily targets the benzylic position of aromatic compounds . The benzylic position is the carbon atom attached to the aromatic ring and is particularly reactive . This reactivity makes the benzylic position a key target for various chemical reactions, including bromination .

Mode of Action

The interaction of Benzyl 4-bromopicolinate with its targets involves a process known as benzylic bromination . This process involves the use of a brominating agent, such as N-bromosuccinimide (NBS), to introduce a bromine atom at the benzylic position . The bromination process is initiated by the homolytic cleavage of the N-Br bond in NBS, resulting in the formation of a succinimidyl radical . This radical then abstracts a hydrogen atom from the benzylic position, forming succinimide and a benzylic radical . The benzylic radical can then react with NBS to form Benzyl 4-bromopicolinate .

Biochemical Pathways

The formation of Benzyl 4-bromopicolinate through benzylic bromination affects several biochemical pathways. The primary pathway affected is the halogenation of alkenes . Halogenation is a reaction that involves the addition of halogens to a molecule. In the case of Benzyl 4-bromopicolinate, the halogen added is bromine . The bromination at the benzylic position can influence the stability of radicals, which plays a crucial role in various biochemical reactions .

Action Environment

The action, efficacy, and stability of Benzyl 4-bromopicolinate can be influenced by various environmental factors. For instance, the efficiency of the bromination process can be affected by the presence of other reactive species in the environment . Additionally, factors such as temperature, pH, and solvent can influence the reaction rate and the stability of the compound . Therefore, careful control of the reaction environment is crucial for the effective action of Benzyl 4-bromopicolinate.

Propriétés

IUPAC Name |

benzyl 4-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-11-6-7-15-12(8-11)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRGCBVDPJPGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

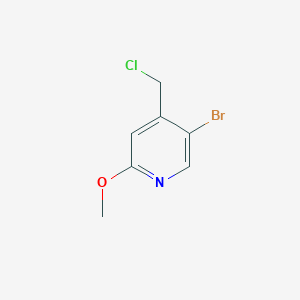

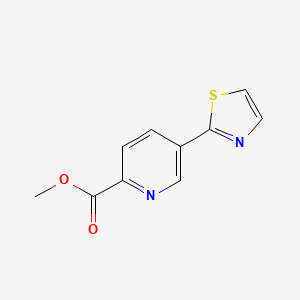

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride](/img/structure/B1381802.png)

![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1381807.png)

![tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381817.png)